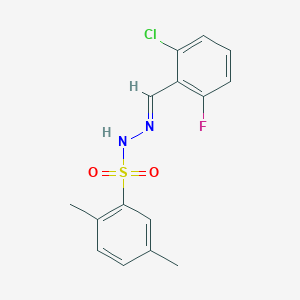

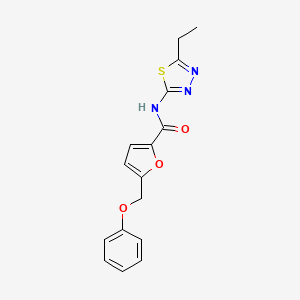

N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide" belongs to a class of chemicals known as hydrazones, characterized by their N=N linkage connecting an aldehyde or ketone to a hydrazide. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields including catalysis, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the condensation reaction of an aldehyde or ketone with a hydrazide compound. For example, studies on similar compounds have detailed synthesis via condensation reactions in methanol, utilizing equimolar quantities of the respective benzaldehyde and hydrazide compound under reflux conditions to achieve the desired hydrazone derivative (Yang, 2011).

Molecular Structure Analysis

The molecular structure of hydrazones is often confirmed through various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction. These methods have elucidated structures featuring monoclinic or triclinic space groups, hydrogen bonding interactions, and distinct geometric configurations around the N=N linkage (Li Wei-hua et al., 2006).

Chemical Reactions and Properties

Hydrazones undergo various chemical reactions, including catalytic oxidation and electrophilic substitution. Their reactivity can be influenced by substituents on the benzylidene and hydrazide components, which affect electron density and steric hindrance. For instance, the catalytic property of related compounds has been studied for the oxidation of olefins, demonstrating their utility in organic synthesis (Huanyu Liu et al., 2020).

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed new compounds and complexes through the synthesis and characterization of various hydrazone compounds, including those similar to N'-(2-chloro-6-fluorobenzylidene)-2,5-dimethylbenzenesulfonohydrazide. These compounds have been evaluated for their potential applications, such as antimicrobial activities. For instance, vanadium(V) complexes derived from halido-substituted tridentate hydrazone compounds showed promising antibacterial activities due to the presence of fluoro groups in the hydrazone ligands (He et al., 2018).

Catalytic Properties

The catalytic properties of complexes derived from hydrazone compounds have been explored for potential applications in chemical reactions. Oxidovanadium(V) and dioxidomolybdenum(VI) complexes of similar hydrazone compounds were studied for their catalytic oxidation properties on olefins, demonstrating the role of these complexes in facilitating chemical transformations (Liu et al., 2020).

Sensor Development

The development of sensors for detecting heavy metals is another application of hydrazone derivatives. Compounds like (E)-N′-nitrobenzylidene-benzenesulfonohydrazide derivatives have been utilized in fabricating sensors on glassy carbon electrodes for the selective detection of mercury (Hg2+), showcasing their potential in environmental monitoring and safety applications (Hussain et al., 2017).

Crystal Structure Analysis

Research into the crystal structure and Hirshfeld surface analysis of related N-acylhydrazone derivatives provides insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the structural basis of their potential applications and for designing new compounds with desired properties (Purandara et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O2S/c1-10-6-7-11(2)15(8-10)22(20,21)19-18-9-12-13(16)4-3-5-14(12)17/h3-9,19H,1-2H3/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLJHEIOKFAOML-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N/N=C/C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,5-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)